1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 61695-08-7
VCID: VC2833737
InChI: InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H
SMILES: COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.2 g/mol

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride

CAS No.: 61695-08-7

Cat. No.: VC2833737

Molecular Formula: C12H20Cl2N2O

Molecular Weight: 279.2 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride - 61695-08-7

Specification

CAS No. 61695-08-7
Molecular Formula C12H20Cl2N2O
Molecular Weight 279.2 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H
Standard InChI Key XXSIXSNQSIRYFR-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Canonical SMILES COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl

Introduction

Chemical Properties and Structure

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is an organic compound with the following key properties:

PropertyValue
CAS Number61695-08-7
Molecular FormulaC12H20Cl2N2O
Molecular Weight279.2 g/mol
Chemical ClassificationAminoheteroaryl compound
Physical FormCrystalline solid
Structural FeaturesPyrrolidine ring with 3-position amine, 4-methoxybenzyl group at N1 position
Salt FormDihydrochloride

The compound features a five-membered pyrrolidine ring with an amine group at the 3-position, while the nitrogen atom of the pyrrolidine ring is substituted with a 4-methoxybenzyl group. The dihydrochloride salt formation enhances its solubility in polar solvents, making it suitable for various laboratory applications.

The structure consists of three key components:

  • A pyrrolidine core (saturated five-membered nitrogen-containing heterocycle)

  • A primary amine substituent at the 3-position of the pyrrolidine ring

  • A 4-methoxybenzyl group attached to the pyrrolidine nitrogen

Stereochemistry and Isomeric Forms

The compound contains a chiral center at the 3-position of the pyrrolidine ring, resulting in two possible stereoisomers:

IsomerCAS NumberNotes
(R)-1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochlorideN/AHigher optical rotation values in specific applications
(S)-1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochlorideN/ADifferent binding properties to certain receptors
Racemic mixture61695-08-7Contains equal amounts of both enantiomers

The stereochemistry plays a significant role in the compound's biological activity, as the different enantiomers may exhibit varying affinities for biological targets. Research has shown that enantiomerically pure forms of the compound have applications in developing stereoselective synthetic methodologies .

Synthesis and Preparation

The synthesis of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves multiple steps of organic reactions. Several synthetic routes have been documented in the literature:

Standard Synthetic Route

The standard synthesis typically involves:

  • Starting with a commercially available pyrrolidin-3-one or pyrrolidine-3-carboxylic acid

  • Reductive amination or functional group transformation to introduce the amine at the 3-position

  • N-alkylation of the pyrrolidine nitrogen with 4-methoxybenzyl halide

  • Salt formation with hydrochloric acid to yield the dihydrochloride salt

The reaction conditions are carefully controlled to maximize yield and purity, with temperature, solvent selection, and reaction time being critical parameters.

Alternative Synthesis Methods

Alternative routes may involve:

  • Starting from a 3-amino-pyrrolidine and subsequently introducing the 4-methoxybenzyl group

  • Employing protecting group strategies to selectively functionalize the different nitrogen atoms

  • Using microwave-assisted synthesis to shorten reaction times and improve yields

Applications in Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry due to its unique structural features:

Synthetic Intermediate

As a synthetic intermediate, it facilitates the creation of complex molecular structures with potential biological activity. The primary amine group provides a versatile handle for further functionalization through various reactions:

  • Amide formation

  • Urea/thiourea synthesis

  • Imine/reductive amination

  • Sulfonamide formation

These transformations allow medicinal chemists to create diverse libraries of compounds for biological screening.

Pharmacological Research

In pharmacological research, derivatives of this compound have been investigated for their potential activity across several therapeutic areas:

Therapeutic AreaPotential Application
NeuropharmacologyNeurotransmitter receptor modulators
ImmunologyAnti-inflammatory agents
OncologyEnzyme inhibitors in cancer pathways
Infectious DiseasesAntimicrobial scaffold development

The pyrrolidine structure suggests potential activity at various receptors commonly targeted in pharmacology, particularly those involving neurotransmitter systems like serotonin or dopamine receptors.

Research Applications and Development

The compound has found applications in various research contexts:

Pharmaceutical Development

Several research programs have utilized 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride or its derivatives as starting points for drug discovery efforts:

  • As core structures in central nervous system (CNS) drug discovery

  • As building blocks for enzyme inhibitor development

  • In the design of receptor modulators with improved selectivity profiles

The versatility of this scaffold makes it valuable in exploring structure-activity relationships across different therapeutic targets .

Comparative Studies with Structural Analogues

Structural analogues with different substituents have been synthesized and compared:

CompoundStructural DifferenceNotable Properties
1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochlorideMethoxy group at 3-positionDifferent receptor binding profile
1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochlorideTrifluoromethyl instead of methoxyEnhanced metabolic stability
Pyrrolidin-3-amine dihydrochlorideNo benzyl groupSimpler structure, different pharmacokinetics
(2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochlorideDichlorobenzyl instead of methoxybenzylModified electronic properties

These comparative studies help researchers understand how structural modifications influence pharmacodynamic and pharmacokinetic properties .

Physical and Chemical Properties

The physical and chemical characteristics of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride influence its handling, storage, and application in research settings:

Solubility Profile

SolventSolubility
WaterHighly soluble (>50 mg/mL)
MethanolHighly soluble
EthanolModerately soluble
Dimethyl sulfoxide (DMSO)Highly soluble
DichloromethanePoorly soluble
Diethyl etherInsoluble

The dihydrochloride salt formation significantly enhances water solubility compared to the free base form, making it suitable for various biological assays and aqueous reaction conditions.

Stability Considerations

The compound exhibits good stability under standard laboratory conditions but requires consideration of the following factors:

  • Moisture sensitivity: Hygroscopic properties necessitate storage in a dry environment

  • Light exposure: Should be protected from prolonged light exposure

  • Temperature: Best stored at 2-8°C for long-term stability

  • pH stability: Most stable in slightly acidic to neutral conditions

Understanding these stability parameters is essential for ensuring the integrity of the compound during storage and experimental procedures .

Analytical Methods and Characterization

Several analytical techniques are employed for the characterization and quality control of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information about proton environments

    • ¹³C NMR confirms carbon framework

    • 2D techniques (COSY, HSQC, HMBC) help with complete structure elucidation

  • Mass Spectrometry:

    • Molecular weight confirmation

    • Fragmentation pattern analysis

    • High-resolution mass spectrometry for molecular formula verification

  • Infrared Spectroscopy:

    • Identification of functional groups (N-H, C-O-C stretching)

    • Salt form confirmation

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Purity determination

    • Separation of stereoisomers

    • Stability-indicating assays

  • Thin-Layer Chromatography (TLC):

    • Reaction monitoring

    • Identity confirmation

    • Preliminary purity assessment

These analytical methods ensure the identity, purity, and quality of the compound for research applications .

Hazard CategoryClassification
Acute ToxicityCategory 4 (Oral)
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

The compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator